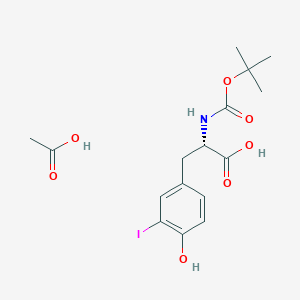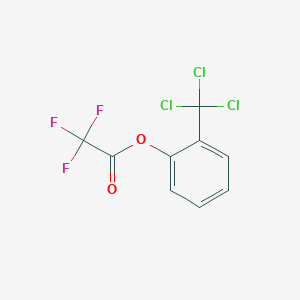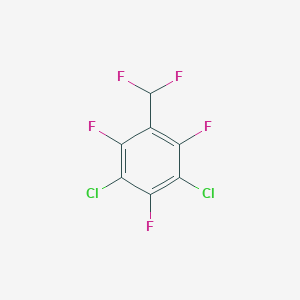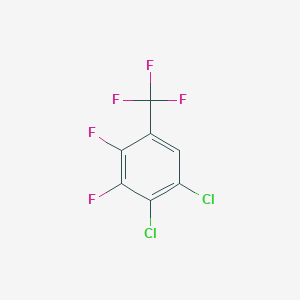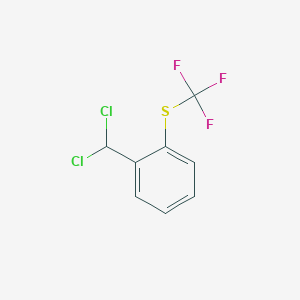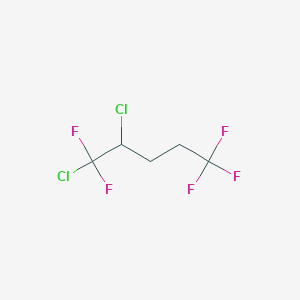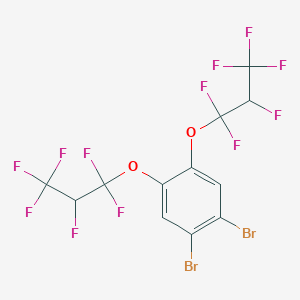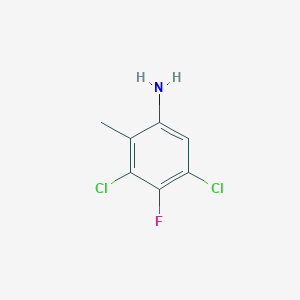
4-(Chlorodifluoromethyl)benzyl alcohol; 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorodifluoromethyl)benzyl alcohol (CDMBA) is a widely used chemical compound with a variety of applications in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of approximately 55°C. It is produced through a reaction between benzyl alcohol and a mixture of chlorine and fluorine gases. CDMBA is a versatile compound with many potential applications in laboratory research, including as a reagent, a catalyst, and a solvent.
Mechanism of Action
4-(Chlorodifluoromethyl)benzyl alcohol; 99% acts as a reagent by forming a covalent bond with the reactants. It also acts as a catalyst by increasing the rate of the reaction. Finally, it acts as a solvent by dissolving the reactants and products of the reaction.
Biochemical and Physiological Effects
4-(Chlorodifluoromethyl)benzyl alcohol; 99% has no known effects on the biochemical or physiological processes of the body. It is considered to be non-toxic and non-irritating to the skin, eyes, and respiratory system.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Chlorodifluoromethyl)benzyl alcohol; 99% in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a solvent for a wide range of reactions. The main limitation of using 4-(Chlorodifluoromethyl)benzyl alcohol; 99% is its cost. It is an expensive compound and therefore may not be suitable for all laboratory experiments.
Future Directions
In the future, 4-(Chlorodifluoromethyl)benzyl alcohol; 99% may be used in the synthesis of more complex organic compounds. It may also be used as a catalyst for the production of polymers and as a solvent for the extraction of organic compounds. Additionally, it may be used in the development of new drugs and in the production of medical devices. Finally, it may be used in the production of renewable energy sources, such as solar cells and fuel cells.
Synthesis Methods
4-(Chlorodifluoromethyl)benzyl alcohol; 99% is synthesized through a reaction between benzyl alcohol and a mixture of chlorine and fluorine gases. The reaction is conducted in a sealed container at a temperature of approximately 350°C. The reaction produces a colorless, odorless, crystalline solid with a melting point of approximately 55°C.
Scientific Research Applications
4-(Chlorodifluoromethyl)benzyl alcohol; 99% has many potential applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, as a catalyst for the reaction of organic compounds, and as a solvent for the extraction of organic compounds. It has also been used as a reagent for the synthesis of polymers and as a catalyst for the reaction of polymers.
properties
IUPAC Name |
[4-[chloro(difluoro)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBFOGBWRWBSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)


